Product packaging for Erbium-169(Cat. No.:CAS No. 15840-13-8)

Erbium-169

Cat. No.: B1209087
CAS No.: 15840-13-8
M. Wt: 168.9346 g/mol
InChI Key: UYAHIZSMUZPPFV-NJFSPNSNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Erbium-169 (169Er) is a radiolanthanide with a half-life of 9.39 days that decays by emitting low-energy β- particles . This profile makes it a subject of research for two primary therapeutic applications. First, in a clinical formulation as this compound citrate colloidal suspension, it is utilized for isotopic radiation synovectomy (radiosynovectomy) to treat inflammatory conditions in small joints of the hands and feet . The mechanism of action involves phagocytosis of the colloidal particles by macrophage-like synoviocytes in the synovial membrane . The emitted beta radiation, with an average soft tissue range of approximately 0.3 mm, delivers a localized dose that leads to synoviocyte necrosis and fibrosis of the synovium, thereby reducing inflammation and inhibiting joint damage, while minimizing impact on surrounding tissues . Second, and of significant research interest, is its potential in targeted radionuclide therapy for metastasized cancer . The soft β- emission and negligible photon dose are advantageous for achieving a high tumor-to-normal-tissue absorbed dose ratio . Research-grade, high-specific-activity this compound, often processed via electromagnetic isotope separation to separate non-radioactive erbium isotopes, is essential for pre-clinical studies, such as radiolabeling tumor-targeting molecules like PSMA-617 . This positions 169Er as a valuable tool for developing new therapeutic agents and for comparative studies with other radiolanthanides to investigate the contribution of different electron emissions to therapeutic efficacy . This product is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. All statements pertaining to performance are for informational purposes and have not been evaluated for clinical efficacy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula E B1209087 Erbium-169 CAS No. 15840-13-8

Properties

CAS No.

15840-13-8

Molecular Formula

E

Molecular Weight

168.9346 g/mol

IUPAC Name

erbium-169

InChI

InChI=1S/Er/i1+2

InChI Key

UYAHIZSMUZPPFV-NJFSPNSNSA-N

SMILES

[Er]

Isomeric SMILES

[169Er]

Canonical SMILES

[Er]

Synonyms

169Er radioisotope
Er-169 radioisotope
Erbium-169

Origin of Product

United States

Nuclear Characteristics and Decay Scheme of Erbium 169

Fundamental Nuclear Properties of Erbium-169 Isotope

The fundamental nuclear properties of this compound define its identity and stability. It is characterized by a mass number of 169, an atomic number of 68 (indicating 68 protons), and a neutron number of 101. chemlin.org The isotopic mass of this compound has been determined to be approximately 168.9345984 atomic mass units. chemlin.org The nucleus of ¹⁶⁹Er possesses a spin of 1/2 and negative parity (1/2-). chemlin.orgmit.edu

PropertyValue
Mass Number (A)169
Atomic Number (Z)68
Neutron Number (N)101
Isotopic Mass (u)168.9345984(3)
Nuclear Spin (I)1/2
Parity-
Mass Excess (MeV)-60.9212
Binding Energy (MeV)1371.774

Beta Decay Profile and Associated Emissions

This compound undergoes radioactive decay exclusively through beta-minus (β⁻) emission, transforming into the stable isotope Thulium-169 (¹⁶⁹Tm). chemlin.orgmit.edu The total decay energy for this process is approximately 0.3535 MeV. chemlin.org This decay is a complex process involving the emission of not only beta particles but also gamma rays, X-rays, and various electrons.

Beta-minus Particle Emission Spectrum and Energy Distribution

The primary mode of decay for this compound is the emission of a beta-minus particle (an electron). The beta decay of ¹⁶⁹Er has two main branches with maximum energies of 342.5 keV and 350.9 keV, with emission probabilities of 45% and 55%, respectively. The average energy of the emitted beta particles is approximately 100 keV.

Beta Endpoint Energy (keV)Intensity (%)
232.70.0048
342.545
350.955

Gamma and X-ray Emission Intensities and Measurement Methodologies

Following the beta decay of this compound, the resulting Thulium-169 nucleus may be in an excited state, which then de-excites by emitting gamma (γ) rays. The gamma and X-ray emissions from ¹⁶⁹Er are of very low intensity. prismap.eu The most prominent gamma rays have energies of 8.410 keV, 109.78 keV, and 118.19 keV. researchgate.net

The precise measurement of these low-intensity emissions requires sophisticated techniques. High-purity germanium (HPGe) spectrometers are commonly used for their excellent energy resolution. nih.govnuclearphoenix.xyz The activity of the ¹⁶⁹Er source is often standardized using the triple-to-double-coincidence ratio (TDCR) technique to ensure accurate determination of emission intensities. nih.gov Furthermore, Monte Carlo methods are employed to compute detector efficiencies, which are then validated with experimental measurements. nih.gov

Emission TypeEnergy (keV)Intensity per Decay (%)
γ8.4100.158
γ109.780.0013
γ118.190.00014
X-ray Kα50.390.00203
X-ray Kβ57.500.00053

Auger and Conversion Electron Contributions to Decay

In addition to beta decay and gamma emission, the decay of this compound also involves the emission of conversion and Auger electrons. prismap.eu Internal conversion is a process where the excitation energy of the nucleus is transferred directly to an orbital electron, which is then ejected from the atom. These conversion electrons (ce) are monoenergetic.

Following the creation of a vacancy in an inner electron shell, either through internal conversion or electron capture (though not a decay mode for ¹⁶⁹Er), this vacancy is filled by an electron from a higher shell. The energy released in this transition can be emitted as a characteristic X-ray or transferred to another orbital electron, which is then ejected. This ejected electron is known as an Auger electron. The decay of ¹⁶⁹Er results in the emission of a significant number of low-energy conversion and Auger electrons. prismap.eu

Emission TypeEnergy (keV)Intensity per Decay (%)
Auger-L5.6700.0021
Auger-K40.900.00014
ce-M-16.10434
ce-NOP-17.93911.1

Half-life Determination and Implications for Research Applications

The half-life of this compound has been determined to be approximately 9.392 days. chemlin.org This relatively short half-life, combined with its low-energy beta emissions, makes ¹⁶⁹Er a candidate for certain research applications, particularly in the field of nuclear medicine. The 9.4-day half-life is long enough to allow for production, processing, and transport, yet short enough to minimize long-term radiation exposure in potential therapeutic applications.

Isotonic and Isobaric Relationships of this compound

In nuclear physics, isotopes are categorized based on their number of protons (Z), neutrons (N), and mass number (A).

Isotones are nuclides that have the same number of neutrons (N). This compound, with 101 neutrons, shares this characteristic with other nuclides such as Holmium-168 (⁶⁷Ho) and Thulium-170 (⁶⁹Tm). chemlin.org

Isobars are nuclides that have the same mass number (A). This compound, with a mass number of 169, is isobaric with nuclides like Holmium-169 (¹⁶⁹Ho) and Thulium-169 (¹⁶⁹Tm). chemlin.org

RelationshipNuclideProtons (Z)Neutrons (N)Mass Number (A)
Isotones (N=101)¹⁶⁸Ho67101168
¹⁶⁹Er68101169
¹⁷⁰Tm69101170
Isobars (A=169)¹⁶⁹Ho67102169
¹⁶⁹Er68101169
¹⁶⁹Tm69100169

Nuclear Data Evaluation and Database Discrepancies for this compound

The accurate evaluation of nuclear decay data is critical for scientific and medical applications of radionuclides like this compound (¹⁶⁹Er). This process involves compiling, assessing, and recommending the most reliable values for various decay parameters. This task is undertaken by international collaborations and organizations that maintain comprehensive nuclear databases. However, for ¹⁶⁹Er, notable discrepancies have been identified across these major databases, particularly concerning gamma-ray emission intensities.

Several key international databases provide evaluated nuclear data for ¹⁶⁹Er, including:

Evaluated Nuclear Structure Data File (ENSDF)

Joint Evaluated Fission and Fusion File (JEFF)

Decay Data Evaluation Project (DDEP)

These databases are the result of extensive evaluation efforts by nuclear data specialists. bipm.org For instance, the DDEP is a collaboration led by the Laboratoire National de Métrologie et d'Essais – Laboratoire National Henri Becquerel (LNE-LNHB) in France, which provides recommended values based on thorough reviews. bipm.org Similarly, the International Atomic Energy Agency (IAEA) supports coordinated research projects to update and improve the quality of nuclear data for medical radionuclides. bipm.orgiaea.org

Despite these efforts, significant inconsistencies in the decay data for ¹⁶⁹Er persist. Research has highlighted that while the decay scheme for the beta decay of ¹⁶⁹Er is considered relatively simple and well-defined, there are large discrepancies in the reported emission intensities for its two primary gamma-ray lines at 109.8 keV and 118.2 keV. researchgate.netnih.gov Some measurements of these intensities have shown disagreements of up to 20%. nih.gov

Recent experimental measurements of the γ-emission intensities for ¹⁶⁹Er have found agreement with the values listed in the JEFF and ENSDF databases, albeit these databases report large uncertainties for these values. researchgate.net Conversely, the same experimental results completely disagree with the values provided by the DDEP. researchgate.net These discrepancies highlight the need for new, high-precision measurements to resolve the inconsistencies and reduce the uncertainties in the decay data of ¹⁶⁹Er. researchgate.netresearchgate.net

The following table summarizes the decay data for this compound as reported in three major databases, illustrating the points of discrepancy.

ParameterJEFF Database researchgate.netENSDF Database researchgate.netDDEP Database researchgate.net
Half-life (days) 9.392 (12)9.392 (12)9.38 (2)
β⁻ Energy (keV) 352.1 (12)352.1 (12)353.0 (12)
γ₁ Energy (keV) 109.778 (3)109.778 (3)109.779 (3)
γ₁ Intensity (%) 0.00138 (21)0.00138 (21)0.00115 (6)
γ₂ Energy (keV) 118.188 (3)118.188 (3)118.189 (3)
γ₂ Intensity (%) 0.00018 (3)0.00018 (3)0.000140 (7)

Note: Numbers in parentheses represent the uncertainty in the last digit(s).

The existence of such discrepancies underscores the ongoing challenges in nuclear data evaluation. europa.eu Continuous efforts to refine measurement techniques and perform new, independent evaluations are essential to improve the quality and reliability of nuclear data, which is fundamental for the safe and effective use of radionuclides like ¹⁶⁹Er in research and medicine. researchgate.netresearchgate.net

Advanced Production Methodologies for Erbium 169

Reactor-Based Neutron Irradiation of Enriched Erbium-168 Targets

The primary method for producing ¹⁶⁹Er involves the neutron capture reaction on stable Erbium-168 (¹⁶⁸Er) in a nuclear reactor, represented as ¹⁶⁸Er(n,γ)¹⁶⁹Er. radiologykey.com This process typically utilizes isotopically enriched ¹⁶⁸Er₂O₃ as the target material. nih.govresearchgate.netfrontiersin.org Neutron irradiation of natural erbium would lead to the co-production of other isotopes, such as ¹⁶⁵Er and ¹⁷¹Er, as impurities. radiologykey.com

Optimization of Irradiation Parameters for Erbium-169 Yield

Optimizing the irradiation parameters is crucial for maximizing the yield of ¹⁶⁹Er. Key parameters include neutron flux, irradiation time, and target cooling time. osti.govsnmjournals.orgresearchgate.net The growth of activity in the target during irradiation is exponential and is limited by the reactor neutron flux. radiologykey.com Factors such as target self-shielding, reactor power variations, flux depression due to adjacent samples, target burnup, and the destruction of the product nucleus through subsequent neutron capture can influence the actual activity achieved compared to theoretical calculations. radiologykey.com

Studies have investigated the effect of irradiation time on ¹⁶⁹Er yield. For instance, irradiating 10 mg of isotopically enriched (98.2% in ¹⁶⁸Er) erbium target at a thermal neutron flux of approximately 8 × 10¹³ n·cm⁻²·s⁻¹ for 21 days yielded around 3.7 GBq of ¹⁶⁹Er. osti.govsnmjournals.orgnih.gov

Challenges in Achieving High Specific Activity in Reactor Production

A significant challenge in reactor production of ¹⁶⁹Er is achieving high specific activity (SA). nih.govresearchgate.netresearchgate.netradiologykey.com Specific activity is defined as the activity of the radionuclide per unit mass of the element. urfu.ru The ¹⁶⁸Er(n,γ)¹⁶⁹Er reaction yields a carrier-added product, meaning the radioactive ¹⁶⁹Er is mixed with the stable ¹⁶⁸Er target material. nih.govresearchgate.net This is due to the relatively low neutron capture cross-section of ¹⁶⁸Er (around 1.95 to 2.3 barn). nih.govradiologykey.com The presence of the stable ¹⁶⁸Er carrier limits the specific activity of the reactor-produced ¹⁶⁹Er, making it less suitable for applications requiring high specific molar activities, such as receptor-targeted radionuclide therapy. nih.govresearchgate.netresearchgate.net While reactor production is convenient for applications like radiosynoviorthesis where low specific activities are acceptable, it presents limitations for targeted therapies. nih.govradiologykey.com

Post-Irradiation Isotope Separation Techniques for Enhanced Purity

To overcome the limitation of low specific activity in reactor production, post-irradiation isotope separation techniques are employed to separate the radioactive ¹⁶⁹Er from the stable ¹⁶⁸Er target material. nih.govresearchgate.netresearchgate.netradiologykey.com These techniques aim to enhance both the specific activity and the radionuclidic purity of the ¹⁶⁹Er product. nih.govresearchgate.net

Electromagnetic Isotope Separation Principles and Application for this compound

Electromagnetic Isotope Separation (EMIS) is a technique that can be applied post-irradiation to boost the specific activity of ¹⁶⁹Er by separating it from the ¹⁶⁸Er targets. nih.govresearchgate.netresearchgate.net EMIS systems work by ionizing the material and then passing the ions through a magnetic field. Ions of different masses are deflected to different extents, allowing for their physical separation. researchgate.netunil.ch Applying EMIS after neutron irradiation has been demonstrated as a method to increase the specific activity of ¹⁶⁹Er. nih.govresearchgate.netresearchgate.net A proof of concept for ¹⁶⁹Er mass separation using EMIS has been performed, obtaining ¹⁶⁹Er from reactor-irradiated enriched ¹⁶⁸Er targets. nih.govresearchgate.net This method requires specialized facilities.

Resonant Laser Ionization for Selective this compound Enhancement

Resonant Laser Ionization (RLI) can be combined with mass separation techniques to enhance the selectivity and efficiency of ¹⁶⁹Er separation. nih.govresearchgate.netresearchgate.net RLI uses lasers tuned to specific atomic transitions of the desired isotope to selectively ionize it. This selective ionization can significantly increase the separation efficiency of ¹⁶⁹Er from the stable ¹⁶⁸Er background. nih.govresearchgate.netresearchgate.net Studies have shown that using resonant laser ionization can increase the separation efficiency for ¹⁶⁹Er. researchgate.netfrontiersin.orgnih.gov The combination of mass separation with a resonance laser ion source has been shown to increase the efficiency and selectivity for ¹⁶⁹Er. frontiersin.orgunil.ch This approach has demonstrated an increase in ¹⁶⁹Er activities compared to using surface ionization alone. nih.govfrontiersin.org

Radiochemical Purification Strategies Post-Mass Separation

Following mass separation, radiochemical purification steps are often necessary to obtain radionuclidically pure ¹⁶⁹Er. nih.govradiologykey.comsnmjournals.orgethz.ch While mass separation effectively separates isotopes based on mass, other impurities with similar masses or different chemical properties might still be present. Radiochemical purification techniques are employed to remove these remaining contaminants. nih.govresearchgate.net

A subsequent chemical purification process has been developed to obtain ¹⁶⁹Er in a solution suitable for further use. nih.govresearchgate.netnih.gov Conventional chemical separation techniques can separate impurities like ¹⁶⁹Yb and ¹⁷¹Tm, which may be co-produced during irradiation due to trace impurities in the target material, based on minute differences in their chemical properties. nih.govresearchgate.net For instance, the presence of trace quantities of Yb in the ¹⁶⁸Er₂O₃ target can lead to the co-production of ¹⁶⁹Yb due to the high thermal neutron capture cross-section of ¹⁶⁸Yb. nih.govfrontiersin.org Electrochemical separation pathways, such as those based on a mercury-pool cathode, have been investigated and optimized for the quantitative removal of ¹⁶⁹Yb impurity from ¹⁶⁹Er. osti.govsnmjournals.orgnih.gov A two-cycle electrochemical separation procedure has been adopted for this purpose. osti.govsnmjournals.orgnih.gov

The combination of neutron irradiation, mass separation, and subsequent radiochemical purification allows for the production of radionuclidically pure ¹⁶⁹Er with high specific activity, which is essential for advanced applications like receptor-targeted radionuclide therapy. nih.govresearchgate.netfrontiersin.org

Data Table: Example of Reactor Irradiation and Purification Results

Target MaterialNeutron Flux (n·cm⁻²·s⁻¹)Irradiation Time (days)Initial Target Mass (mg)¹⁶⁹Er Yield (GBq)Specific Activity (MBq/mg)Radionuclidic Purity (%)
Enriched ¹⁶⁸Er₂O₃ (98.2% ¹⁶⁸Er) osti.govsnmjournals.orgnih.gov~8 × 10¹³ osti.govsnmjournals.orgnih.gov21 osti.govsnmjournals.orgnih.gov10 osti.govsnmjournals.orgnih.gov~3.7 osti.govsnmjournals.orgnih.gov~370 osti.govsnmjournals.orgnih.gov>99.99 osti.govsnmjournals.orgnih.gov

Data Table: Specific Activity Enhancement through Mass Separation

Production MethodSpecific Activity (GBq/mg)Notes
Reactor Production (Carrier-Added)Low nih.govradiologykey.comLimited by ¹⁶⁸Er capture cross-section. nih.govradiologykey.com
Post-Irradiation Mass Separation~240 urfu.ruAchieved through EMIS. urfu.ru
Optimized Mass Separation with RLIUp to ~240 researchgate.netProof of concept, potential for improvement. researchgate.net
Ion-Exchange Chromatography for Lanthanide Separation

Ion-exchange chromatography is a widely employed technique for the separation of lanthanides, including erbium and potential contaminants like ytterbium, due to their similar chemical properties. This method leverages the small differences in ionic radii and complex formation constants among lanthanide elements. The separation of neighboring lanthanides presents a particular challenge due to their very similar chemical characteristics and analogous coordination chemistry. nih.govunlv.eduiaea.org

Studies have demonstrated the effective separation of Er from isobars and macro quantities of target material using cation and extraction chromatographic resins. For instance, the separation of lanthanides such as erbium and ytterbium can be performed using cation exchange resins, often in conjunction with complexing agents like α-hydroxyisobutyric acid (α-HIBA) as the eluent. unlv.edufrontiersin.orgunil.chresearchgate.net α-HIBA is known to exhibit a consistent trend in complex formation across the lanthanide series, facilitating their separation. frontiersin.org

A multi-step separation process involving different resins has been developed to achieve high radionuclidic and chemical purity. This can include the use of extraction resins, such as DGA resin, in the initial step with concentrated nitric acid to separate bulk quantities of impurities like zinc from lanthanides. frontiersin.orgresearchgate.net Subsequent separation of lanthanides like Er and Yb is then performed using cation exchange resins and appropriate eluents. frontiersin.orgunil.chresearchgate.net Additional purification steps using other extraction resins may be necessary to remove remaining impurities and concentrate the desired product. researchgate.net

Electrochemical Separation Pathways for Impurity Removal

Electrochemical separation methods offer an alternative or complementary approach for removing specific impurities from Er. One notable application is the removal of Yb, a common radionuclidic impurity that can be co-produced during neutron irradiation of Er targets containing trace amounts of ytterbium. nih.govfrontiersin.org Yb is an isobar of Er and has a significantly higher thermal neutron capture cross-section compared to Er, leading to its formation. nih.govfrontiersin.org

An electrochemical pathway based on electro-amalgamation using a mercury-pool cathode has been developed for the purification of Er from Yb. snmjournals.orgnih.govosti.govresearchgate.net This method has been shown to be effective in quantitatively removing Yb. snmjournals.orgnih.govosti.gov A two-cycle electrochemical separation procedure has been adopted in some production strategies to enhance the removal efficiency of Yb impurity. snmjournals.orgnih.govosti.gov This electrochemical approach has successfully yielded Er with high radionuclidic purity. snmjournals.orgnih.govosti.gov

Quality Control and Radionuclidic Purity Assessment of Produced this compound

Rigorous quality control is essential for radionuclide products intended for scientific and potential medical applications. Assessment of the quality control steps is crucial for the development of novel radionuclides. nih.govresearchgate.net Key aspects of quality control for Er include the assessment of activity, radionuclidic purity, isotopic ratio, radiochemical purity, and chemical purity. nih.govresearchgate.net

Activity Standardization Methodologies (e.g., Triple-to-Double-Coincidence Ratio Technique)

Accurate determination of the activity of Er is fundamental for its characterization and application. The Triple-to-Double-Coincidence Ratio (TDCR) technique is a primary method used for the absolute activity standardization of Er. nih.govfrontiersin.orgunil.chresearchgate.netcornell.edu This technique allows for precise activity measurements. nih.govfrontiersin.orgunil.ch

The TDCR method involves measuring the coincidences between pulses from three photodetectors viewing a liquid scintillation cocktail containing the radionuclide. By analyzing the ratios of triple-to-double coincidences as a function of detection efficiency, the absolute activity can be determined without the need for external efficiency calibration sources. researchgate.netcornell.edu Once standardized using the TDCR technique, a purified Er solution can be used to construct an efficiency calibration curve for routine activity measurements using techniques like Liquid Scintillation Counting (LSC). nih.govunil.ch

Detection and Quantification of Isotopic and Chemical Impurities (e.g., Yttthis compound)

The detection and quantification of isotopic and chemical impurities are critical steps in ensuring the purity of produced Er. A significant radionuclidic impurity encountered in Er production is Yb. nih.govfrontiersin.org The presence of trace quantities of ytterbium in the target material can lead to the co-production of Yb during neutron irradiation. nih.govfrontiersin.org Although Er is primarily a beta emitter with very low intensity gamma emissions, the presence of gamma-emitting impurities like Yb (which has a gamma ray peak at a similar energy to a very low intensity one in Er) can complicate direct activity measurements using gamma-ray spectrometry. frontiersin.orgresearchgate.netcornell.eduiaea.orgresearchgate.net

Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) are employed for the detection and quantification of both isotopic and chemical impurities. nih.govfrontiersin.orgresearchgate.netiaea.org These methods can identify and measure the concentrations of various elements, including residual target material, other lanthanides, and process-related contaminants like zinc, which might be introduced during chemical separation steps. frontiersin.orgresearchgate.net Gamma ray spectrometry is also used for estimating radionuclidic purity when impurities emit gamma rays. iaea.org The assessment of these impurities is vital to confirm that the final Er product meets the required purity specifications. snmjournals.orgnih.govosti.govresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound15840-13-8
Yttthis compound14698-76-1
Erbium-168135363683
Thulium-169135363686
Erbium(III) Oxide159800
Nitric Acid944
Hydrochloric Acid313
Zinc23991
α-hydroxyisobutyric acid643590

Data Table: Illustrative Quality Control Results for a Er Production Batch

ParameterResultMethod UsedCitation
Specific Activity~370 MBq/mgNot specified in snippet snmjournals.orgnih.govosti.gov
Radionuclidic Purity>99.99%Not specified in snippet snmjournals.orgnih.govosti.gov
Chemical Purity (Zn)300 ppb (in intermediate)ICP-OES frontiersin.orgresearchgate.net
Activity Concentration798.5 ± 5.9 kBq/gTDCR nih.govunil.ch

Radiochemistry and Complexation of Erbium 169

Chelation Chemistry for Erbium-169 Radiolabeling

The successful application of ¹⁶⁹Er in targeted therapy relies heavily on its stable complexation with suitable chelating agents. The coordination chemistry of trivalent lanthanides like Er³⁺ is characterized by large ionic radii and the non-involvement of 4f electrons in significant covalent interactions, leading to a reliance on strong electrostatic interactions with negatively charged donor atoms of multidentate ligands. rsc.org

Ligand Design and Coordination Chemistry for Stable this compound Complexes

Ligand design for stable ¹⁶⁹Er complexes focuses on creating sequestering multidentate ligands that can effectively encapsulate the metal ion. Polyaminocarboxylates, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are prominent examples known to form thermodynamically stable and kinetically inert complexes with trivalent lanthanides. rsc.orgnih.gov The stability of these complexes is crucial to prevent the release of the radioactive metal ion in vivo, which could lead to off-target accumulation and toxicity.

Lanthanides can exhibit coordination numbers of 8 or 9 within DOTA complexes, depending on the presence of a water molecule in the coordination sphere. ethz.ch The design of ligands aims to maximize the coordination interactions and potentially influence the coordination environment to enhance stability and control the behavior of the resulting radiocomplex. Research into novel macrocyclic ligands, such as those based on the PYAN backbone with rigid cyclohexyl spacers, has shown promise in forming kinetically inert complexes with metal ions relevant to radiopharmaceuticals. udc.es

Comparative Analysis of Chelators for this compound (e.g., DOTA, Citrate)

Different chelators exhibit varying affinities and stabilities when complexed with ¹⁶⁹Er, impacting their suitability for different applications. Citrate (B86180) has been historically used for colloidal ¹⁶⁹Er preparations in applications like radiosynovectomy. openmedscience.com However, citrate forms are generally unsuitable for targeted therapy due to rapid dissociation, which can lead to the release of ¹⁶⁹Er in serum.

In contrast, macrocyclic chelators like DOTA are preferred for applications requiring high thermodynamic stability and kinetic inertness. DOTA forms highly stable complexes with lanthanides, including Erbium. rsc.orgnih.gov Comparative studies have demonstrated the superior stability of DOTA-conjugated agents, showing retention of over 90% of ¹⁶⁹Er in serum over 72 hours, whereas citrate forms can release over 50% within 24 hours.

The thermodynamic stability of DOTA complexes with trivalent metals generally increases with decreasing metal ionic size. nih.gov This property is relevant when considering ¹⁶⁹Er in comparison to other radiolanthanides used in therapy, such as ¹⁷⁷Lu.

Here is a comparative overview of DOTA and Citrate based on available data:

ChelatorApplication ContextStability in Serum (Retention)Thermodynamic Stability (log K)Suitability for Targeted Therapy
DOTATargeted Therapy, Receptor-targeted agents>90% over 72 hours 23.9 (for general lanthanides) Preferred
CitrateColloidal applications (e.g., Radiosynovectomy)Releases >50% within 24 hours Lower than DOTA Unsuitable (due to rapid dissociation)

Note: Log K value for DOTA is a general value for lanthanides and may vary slightly for Erbium.

Radiopharmaceutical Development Principles Utilizing this compound

The development of radiopharmaceuticals utilizing ¹⁶⁹Er for targeted therapy involves several key principles, including achieving high molar activity and ensuring the stability of the radiocomplexes in biological media.

Strategies for High Molar Activity Radiolabeling

High molar activity is essential for targeted radionuclide therapy to ensure that a sufficient dose of radiation is delivered specifically to target cells with minimal uptake in non-target tissues. nih.govfrontiersin.orgresearchgate.net Achieving high molar activity with ¹⁶⁹Er produced by neutron irradiation of ¹⁶⁸Er₂O₃ targets is challenging due to the low neutron capture cross-section of ¹⁶⁸Er, which typically results in carrier-added forms with low specific activity. nih.govfrontiersin.org

Strategies to enhance specific activity include mass separation techniques, such as electromagnetic isotope separation (EMIS) and resonant laser ionization, applied post-irradiation to separate ¹⁶⁹Er from the stable ¹⁶⁸Er target material. nih.govresearchgate.netnih.gov Chemical purification steps, such as two-cycle electrochemical separation or ion-exchange chromatography using eluents like α-hydroxy-isobutyric acid (α-HIBA), are also employed to remove isotopic and chemical impurities that can compete for the chelator and reduce labeling efficiency. nih.govsnmjournals.org The presence of even trace amounts of competing cations, such as zinc, can significantly affect the radiolabeling efficiency, particularly when working with lower activity concentrations of mass-separated ¹⁶⁹Er. nih.gov

Stability Assessment of this compound Radiocomplexes in Preclinical Media

Assessing the stability of ¹⁶⁹Er radiocomplexes in preclinical media is a critical step in radiopharmaceutical development. This typically involves evaluating the integrity of the radiolabel in relevant biological fluids, such as serum, over time. Studies comparing chelators like DOTA and citrate have shown that DOTA-conjugated agents maintain high stability in serum, retaining a large percentage of the ¹⁶⁹Er activity over several days. In contrast, citrate-based complexes demonstrate significantly lower stability, leading to substantial release of the radionuclide.

In vitro stability assessments are often conducted using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the percentage of intact radiolabeled conjugate. frontiersin.org These studies help to confirm the stable coordination of ¹⁶⁹Er with the chosen chelator when conjugated to biomolecules intended for targeted delivery. nih.gov The stability in preclinical media is a key indicator of how the radiopharmaceutical is likely to behave in vivo and its potential for successful targeted delivery and therapy.

Preclinical Research Paradigms and Mechanistic Studies with Erbium 169

In Vitro Cellular Research Models and Methodologies

In vitro studies using cellular models are fundamental in the preclinical evaluation of ¹⁶⁹Er-labeled agents. These studies provide insights into the direct effects of the radionuclide on cancer cells, including cell viability, proliferation, and the potential for radiation-induced bystander effects. Cell culture techniques are crucial in the early stages of radiopharmaceutical development to assess receptor interaction and cellular uptake. clinmedjournals.org

Cell Viability and Clonogenic Assays with Erbium-169 Labeled Agents

Cell viability assays are commonly used to assess the impact of ¹⁶⁹Er-labeled agents on tumor cell survival. The MTT assay is one methodology employed, where the metabolic activity of cells is measured after incubation with the radioligand. nih.gov Reduced tumor cell viability has been observed upon exposure to ¹⁶⁹Er-labeled Prostate-Specific Membrane Antigen (PSMA)-617 in PSMA-expressing cancer cells. For instance, exposure of PC-3 PIP tumor cells to ¹⁶⁹Er-PSMA-617 resulted in decreased viability, with 89 ± 4% viability at 5 MBq/mL and 69 ± 7% at 10 MBq/mL. nih.gov At lower concentrations (0.1–2.5 MBq/mL), cell viability remained similar to untreated control cells. nih.gov

Clonogenic assays are utilized to determine the reproductive integrity of cells after treatment with radiation or radiolabeled agents. This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell survival after irradiation. uni-konstanz.degoogle.comuniroma1.it While the provided search results mention clonogenic assays in a general context and in relation to other radionuclides or treatments uni-konstanz.degoogle.comuniroma1.itscience.gov, specific detailed findings for ¹⁶⁹Er-labeled agents using this assay were not prominently available in the provided snippets.

Data from a cell viability assay using ¹⁶⁹Er-PSMA-617 is presented in the table below, comparing it to ¹⁷⁷Lu-PSMA-617.

RadioligandActivity Concentration (MBq/mL)Cell Viability (%)
¹⁶⁹Er-PSMA-617589 ± 4
¹⁶⁹Er-PSMA-6171069 ± 7
¹⁷⁷Lu-PSMA-617572 ± 1
¹⁷⁷Lu-PSMA-6171062 ± 3
¹⁷⁷Lu-PSMA-6171.080 ± 1
¹⁷⁷Lu-PSMA-6172.579 ± 1
Sham-treated control-100

Investigation of Radiation Bystander Effects at the Cellular Level

The radiation-induced bystander effect refers to the phenomenon where non-irradiated cells exhibit biological effects as a result of signals received from nearby irradiated cells. nih.gov These effects can include changes in cell proliferation, apoptosis, and cell death. nih.gov While the concept of radiation bystander effects is discussed in the context of radiotherapeutics and Auger electron emitters researchgate.netunipd.it, specific detailed investigations focusing solely on the bystander effects induced by ¹⁶⁹Er at the cellular level were not extensively detailed in the provided search results. Discrepancies in biological effectiveness across different therapeutic contexts can arise from factors including radiation bystander effects.

Animal Model Research for Mechanistic Insights and Proof-of-Concept

Animal models play a crucial role in preclinical research to gain mechanistic insights and provide proof-of-concept for the therapeutic potential of ¹⁶⁹Er-labeled agents in a more complex biological system. fda.govscielo.brwellbeingintlstudiesrepository.org These studies allow for the assessment of biodistribution, pharmacokinetics, and therapeutic efficacy in vivo.

Assessment of Biodistribution and Pharmacokinetics in Preclinical Models

Biodistribution and pharmacokinetic studies in preclinical animal models are essential to understand how a ¹⁶⁹Er-labeled agent is distributed, metabolized, and excreted from the body over time. These studies help determine the uptake and retention of the radiotracer in target tissues (e.g., tumors) and non-target organs. While the provided search results mention preclinical in vivo studies and biodistribution in the context of other radionuclides and PSMA-targeted agents acs.orgresearchgate.netresearchgate.netscielo.briaea.org, specific detailed biodistribution and pharmacokinetic data for ¹⁶⁹Er-labeled agents in animal models were not extensively provided in the snippets. Studies with ¹⁶⁵Er, a pure Auger electron emitter and a potential theranostic pair with ¹⁶⁹Er, have shown uptake in bone structures and excretion through both liver and kidneys in mice. researchgate.net

Comparative Studies of this compound with Other Therapeutic Radionuclides in Animal Models

Comparative studies in animal models are valuable for evaluating the therapeutic efficacy of ¹⁶⁹Er relative to other established or emerging therapeutic radionuclides. The similar chemical characteristics and coordination chemistry of radiolanthanides, including ¹⁶⁹Er and ¹⁷⁷Lu, facilitate comparative preclinical studies. nih.govfrontiersin.org Dosimetry calculations have suggested that ¹⁶⁹Er may display higher tumor-to-normal-tissue absorbed dose ratio values than ¹⁷⁷Lu for small tumor sizes, attributed to its soft beta radiation and negligible photon dose. nih.gov While in vitro comparisons between ¹⁶⁹Er-PSMA-617 and ¹⁷⁷Lu-PSMA-617 in terms of cell viability have been reported nih.gov, detailed comparative therapeutic efficacy studies in animal models were not extensively described in the provided search results. The matched pair of ¹⁶⁹Er (pure beta-particle emitter) with the pure Auger-electron emitter ¹⁶⁵Er is considered an ideal model system to evaluate the additive therapeutic effect of Auger electrons on targeted beta therapy. nih.govresearchgate.net

Exploration of Theranostic Approaches with this compound in Preclinical Contexts

The concept of theranostics, combining therapeutic and diagnostic capabilities, is being explored for radiolanthanides, including ¹⁶⁹Er researchgate.net. The similar chemical characteristics and coordination chemistry among radiolanthanides facilitate comparative preclinical studies nih.govfrontiersin.org. While ¹⁶⁹Er is primarily a therapeutic beta emitter, its potential for theranostic applications is being investigated by pairing it with diagnostic radioisotopes researchgate.net. For instance, the possibility of using ⁶⁸Ga or ⁴⁴Sc as companion diagnostic isotopes with ¹⁶⁹Er is considered due to their similar chelation kinetics, allowing them to be used with the same bifunctional chelators established in literature researchgate.net.

Preclinical in vitro studies have been conducted to assess the therapeutic potential of ¹⁶⁹Er. A preliminary experiment using ¹⁶⁹Er-PSMA-617, a radioligand targeting PSMA-expressing tumor cells, demonstrated the potential of ¹⁶⁹Er to reduce tumor cell viability nih.govfrontiersin.orgresearchgate.netethz.ch. Exposure of PC-3 PIP tumor cells to ¹⁶⁹Er-PSMA-617 resulted in reduced cell viability in a concentration-dependent manner nih.gov. At concentrations of 5 and 10 MBq/mL, cell viability was reduced to 89 ± 4% and 69 ± 7%, respectively, compared to sham-treated control cells nih.gov.

Dosimetry Modeling and Phantom Studies for this compound

Accurate dosimetry is crucial for evaluating the therapeutic efficacy and potential toxicity of radionuclides like ¹⁶⁹Er. Dosimetry modeling and phantom studies are essential preclinical steps to estimate the absorbed dose in target tissues and organs at risk.

Dosimetry calculations have indicated that ¹⁶⁹Er exhibits higher tumor-to-normal-tissue absorbed dose ratio (TND) values compared to the clinically used radiolanthanide ¹⁷⁷Lu for various tumor sizes nih.govfrontiersin.orgsnmjournals.org. This is attributed to its soft beta-minus radiation and negligible photon dose nih.govfrontiersin.org.

Monte Carlo Simulations for Absorbed Dose Calculations

Monte Carlo (MC) simulations are a widely used computational tool in radionuclide therapy dosimetry to estimate absorbed doses nih.govbiomedres.usjrpr.org. These simulations model the transport and interaction of particles, such as the beta particles and electrons emitted by ¹⁶⁹Er, within biological tissues or phantoms biomedres.usjrpr.org. MC simulations are particularly valuable for low-energy electron emitters like ¹⁶⁹Er, where the energy deposition is highly localized . They can account for the short ranges of these electrons (<1 mm) and provide detailed absorbed dose distributions at a microscopic level .

The use of computational phantoms, including stylized and more anatomically realistic voxelized or boundary representation models, in conjunction with MC simulations allows for the estimation of absorbed doses in various organs and tissues biomedres.usjrpr.org. These models are becoming increasingly sophisticated, incorporating detailed anatomical structures derived from medical imaging biomedres.usjrpr.org.

Theoretical Dosimetry Models for Low-Energy Beta Emitters

Theoretical dosimetry models for low-energy beta emitters like ¹⁶⁹Er often rely on concepts such as absorbed fractions and S-factors, which represent the mean absorbed dose to a target region per unit of cumulated activity in a source region biomedres.us. For radionuclides with short-range emissions, the energy deposition is often considered to be localized within the source region itself, simplifying some theoretical models. However, for accurate dosimetry, especially in heterogeneous tissues and at cellular or sub-cellular levels, more complex models are required, often incorporating the specific ranges and energy deposition patterns of the emitted electrons.

The low-energy beta particles of ¹⁶⁹Er have an average soft tissue range of 0.3 mm nih.govfrontiersin.org. This short range is a key factor in theoretical dosimetry models, as it implies that the therapeutic effect is highly localized to the areas where the radionuclide is distributed nih.govfrontiersin.org.

Phantom-Based Experimental Dosimetry

Phantom-based experimental dosimetry complements computational modeling by providing physical measurements of absorbed dose in tissue-equivalent materials 115.247.224nih.gov. Phantoms are designed to mimic the scattering and absorption properties of human tissues and organs 115.247.224nih.gov. For radionuclides used in localized therapies or for small joints, phantoms representing specific anatomical regions or joint structures are utilized nih.govresearchgate.net.

Experimental dosimetry with ¹⁶⁹Er in phantoms can involve the use of various dosimeters, such as radiochromic films or thermoluminescent dosimeters (TLDs), placed within the tissue-equivalent material 115.247.224researchgate.net. These dosimeters can measure the absorbed dose at specific points or provide 2D dose distributions 115.247.224. Studies have investigated physical dosimetry in phantoms using techniques like radiochromic films to measure dose distributions from brachytherapy sources, and similar approaches can be applied to evaluate the dose delivered by ¹⁶⁹Er in relevant phantom models nih.gov115.247.224. Phantom studies help to validate theoretical and Monte Carlo dosimetry calculations and provide experimental data on the spatial distribution of the absorbed dose from ¹⁶⁹Er 115.247.224nih.gov.

Emerging Research Frontiers and Future Directions for Erbium 169

Development of Next-Generation Erbium-169 Production Technologies

The conventional method for producing ¹⁶⁹Er involves neutron irradiation of enriched ¹⁶⁸Er₂O₃ targets in nuclear reactors via the ¹⁶⁸Er(n,γ)¹⁶⁹Er reaction. nih.govresearchgate.net However, this approach yields a carrier-added form of ¹⁶⁹Er with low specific activity due to the relatively low neutron capture cross-section of ¹⁶⁸Er. nih.govresearchgate.net This low specific activity limits its suitability for receptor-targeted radionuclide therapy, which requires high specific molar activities for effective radiolabeling of targeting vectors. nih.govfrontiersin.orgresearchgate.net

Next-generation production technologies are focusing on overcoming this limitation by achieving high specific activity (HSA) ¹⁶⁹Er. A promising avenue involves the combination of neutron irradiation with subsequent mass separation techniques. researchgate.netnih.govfrontiersin.org Electromagnetic isotope separation (EMIS), particularly when coupled with resonant laser ionization, has demonstrated the capability to separate ¹⁶⁹Er from the remaining ¹⁶⁸Er target material, significantly boosting the specific activity. researchgate.netnih.govfrontiersin.orgresearchgate.net For instance, studies have shown that this method can achieve specific activities of approximately 240 GBq/mg, which is significantly higher than that obtained through direct neutron bombardment alone. researchgate.net

Further improvements in mass separation efficiency are being investigated, including the development of new laser ionization schemes and optimization of mass separators for high-flux ion-beam operation. researchgate.netfrontiersin.org While initial separation efficiencies have been around 0.2-0.5%, increasing these efficiencies is crucial for scaling up production to meet the demands of comprehensive preclinical and potential clinical studies. researchgate.netnih.govfrontiersin.orgresearchgate.net Chemical purification processes, such as two-cycle electrochemical separation or ion-exchange chromatography, are also employed post-mass separation to remove isotopic and radionuclidic impurities, such as ¹⁶⁹Yb and ¹⁷¹Tm, ensuring high radionuclidic purity (>99%). researchgate.netfrontiersin.orgresearchgate.net

The development of accelerator-based techniques coupled with electromagnetic mass separation is also considered an innovative and promising strategy for producing unconventional radionuclides like HSA ¹⁶⁹Er. researchgate.net Facilities like CERN-MEDICIS are actively involved in the production of challenging-to-extract radionuclides, including ¹⁶⁹Er, utilizing mass separation techniques to achieve high purity grades. researchgate.netfrontiersin.orgcern.ch

The table below summarizes some aspects of ¹⁶⁹Er production methods:

Production MethodTarget MaterialSpecific Activity (Typical)Key Challenge
Neutron Irradiation (Conventional)Enriched ¹⁶⁸Er₂O₃Low (Carrier-added)Low neutron capture cross-section of ¹⁶⁸Er
Neutron Irradiation + Electromagnetic Mass SeparationEnriched ¹⁶⁸Er targetsHigher (e.g., ~240 GBq/mg)Separation efficiency, Scaling for large production
Neutron Irradiation + Resonant Laser Ionization + Mass SeparationIrradiated ¹⁶⁸Er targetIncreased efficiencyOptimization for higher yields

Advanced Radiopharmaceutical Design for Enhanced Targeting and Efficacy

The development of targeted radionuclide therapy using ¹⁶⁹Er necessitates the design of advanced radiopharmaceuticals that can selectively deliver the radionuclide to cancer cells. This involves incorporating ¹⁶⁹Er into tumor receptor, antigen-targeting, or bifunctional chelator targeting vectors. researchgate.netresearchgate.net The attractive radionuclide characteristics of ¹⁶⁹Er, such as its low-energy beta emissions and short tissue range, make it suitable for targeting small metastases. nih.gov

The chemical properties of ¹⁶⁹Er, being a radiolanthanide, are similar to other radiolanthanides like Lutetium-177 (¹⁷⁷Lu) and Terbium-161 (¹⁶¹Tb), which are already used in targeted radionuclide therapy. nih.govfrontiersin.orgprismap.eu This analogous coordination chemistry allows for the potential use of chelators and targeting vectors that are well-established for these radionuclides. researchgate.netnih.govfrontiersin.org For example, the stability of DOTA complexes with ¹⁶⁹Er is being assessed to confirm stable coordination with biomolecules currently used with ¹⁷⁷Lu. nih.govfrontiersin.org

Preliminary in vitro studies have demonstrated the potential of ¹⁶⁹Er-labeled targeting agents. For instance, an experiment using ¹⁶⁹Er-PSMA-617 showed the ability of ¹⁶⁹Er to reduce tumor cell viability in cancer cells expressing the prostate-specific membrane antigen (PSMA). nih.govfrontiersin.orgresearchgate.netnih.gov This indicates the feasibility of developing ¹⁶⁹Er-based radiopharmaceuticals for specific cancer targets.

Research in this area focuses on:

Identifying and synthesizing suitable targeting molecules (e.g., peptides, antibodies, small molecules) that bind specifically to receptors or antigens on cancer cells.

Developing efficient and stable chelators that can strongly bind ¹⁶⁹Er and facilitate its attachment to the targeting vector while maintaining radiochemical purity and stability in biological environments.

Evaluating the in vitro and in vivo targeting specificity, binding affinity, internalization, and pharmacokinetic properties of ¹⁶⁹Er-labeled radiopharmaceuticals.

Assessing the preclinical efficacy of these targeted agents in relevant cancer models.

The goal is to design radiopharmaceuticals that maximize the delivery of radiation dose to tumor cells while minimizing off-target accumulation and toxicity.

Investigation of this compound in Combination with Other Radionuclides or Modalities

Emerging research frontiers for ¹⁶⁹Er include exploring its potential in combination with other radionuclides or therapeutic modalities to enhance treatment outcomes. The similar chemical characteristics of radiolanthanides suggest the possibility of using ¹⁶⁹Er in combination with other lanthanide isotopes for a multi-radionuclide approach. nih.govfrontiersin.org

One area of investigation is the potential combination of beta-emitting ¹⁶⁹Er with Auger electron emitters, such as Erbium-165 (¹⁶⁵Er). nih.govfrontiersin.org ¹⁶⁵Er decays by electron capture and emits Auger electrons, which have a very short range and high linear energy transfer (LET), making them potent for inducing cytotoxic effects, particularly in single cells or small clusters of cells. nih.govfrontiersin.org Systematic preclinical studies combining ¹⁶⁹Er and ¹⁶⁵Er with varying activity ratios could help in understanding the additive therapeutic effect of Auger electrons to beta particles, potentially leading to more efficient cancer treatment, especially for disseminated disease or minimal residual disease. nih.govfrontiersin.org

Furthermore, the combination of targeted radionuclide therapy with external beam radiotherapy (EBRT) is a common strategy being explored for various radionuclides. While the search results did not provide specific details on ¹⁶⁹Er combined with EBRT, the general principle of combining targeted internal radiation with external radiation to improve tumor control is a relevant area for future investigation. aip.org The localized nature of ¹⁶⁹Er's emission could potentially be synergistic with the broader coverage of EBRT for certain tumor types.

Other potential combinations could involve using ¹⁶⁹Er in a theranostic approach, pairing it with diagnostic radionuclides. ¹⁶⁹Er has been suggested as a potential theranostic pair with Gallium-68 (⁶⁸Ga) or, more significantly, Scandium-44 (⁴⁴Sc) due to their similar chelation kinetics and ability to form stable complexes with established bifunctional chelators. researchgate.netresearchgate.net This would allow for diagnostic imaging (PET with ⁶⁸Ga or ⁴⁴Sc) to select patients and plan therapy, followed by therapeutic administration of the ¹⁶⁹Er-labeled agent.

Standardization of Preclinical Research Protocols for Reproducibility

Ensuring the reproducibility and comparability of preclinical research findings is crucial for the advancement of ¹⁶⁹Er as a therapeutic radionuclide. Standardization of preclinical research protocols is an important emerging frontier to address variations that can arise from different experimental setups, animal models, and assessment methodologies.

Discrepancies in preclinical results can stem from varying ligand stability, target receptor density in different cell lines or tumor models, and differences in radiation bystander effects. To mitigate these issues, systematic reviews recommend standardized in vitro models, such as using matched cell lines and ligand-receptor systems, to isolate variables and improve the reliability of findings.

Key areas requiring standardization in ¹⁶⁹Er preclinical research include:

Radiolabeling procedures: Standardized protocols for chelator conjugation to targeting vectors and subsequent radiolabeling with HSA ¹⁶⁹Er are needed to ensure consistent radiochemical purity and specific activity of the final radiopharmaceutical.

In vitro studies: Standardization of cell culture conditions, cell lines (including validation of target receptor expression), incubation times, activity concentrations, and methods for assessing cell viability, DNA damage, and apoptosis is essential.

In vivo studies: Standardization of animal models (species, strain, tumor type, implantation site), activity administration protocols, imaging techniques for biodistribution and targeting assessment, and methods for evaluating therapeutic efficacy (e.g., tumor volume measurements, survival analysis) is critical.

Dosimetry calculations: Development and adoption of standardized methods for calculating absorbed doses in preclinical models are necessary for correlating administered activity with biological effects and for translating findings to potential clinical applications.

Quality control: Standardized quality control procedures for assessing the radionuclidic purity, radiochemical purity, and stability of ¹⁶⁹Er-labeled radiopharmaceuticals are paramount.

Establishing widely accepted guidelines and protocols for preclinical research will facilitate the comparison of results across different research groups, accelerate the identification of promising ¹⁶⁹Er-based radiopharmaceuticals, and provide a solid foundation for future clinical translation.

Addressing Challenges in Large-Scale Production and Availability of High Specific Activity this compound

Challenges in large-scale production and availability of HSA ¹⁶⁹Er include:

Limited availability of enriched ¹⁶⁸Er: The production of ¹⁶⁹Er relies on isotopically enriched ¹⁶⁸Er targets. The availability and cost of highly enriched ¹⁶⁸Er can be a limiting factor for large-scale production.

Efficiency of mass separation: While mass separation improves specific activity, the current separation efficiencies (around 0.5%) are low for industrial-scale production. researchgate.netnih.govfrontiersin.org Improving these efficiencies is crucial for increasing the yield of HSA ¹⁶⁹Er.

Infrastructure requirements: Mass separation techniques require specialized facilities and expertise, which are not widely available. Expanding the infrastructure for HSA radionuclide production is necessary.

Processing time and activity loss: The multi-step production process involving irradiation, cooling, mass separation, and chemical purification can be time-consuming, leading to activity loss due to the relatively short half-life of ¹⁶⁹Er (9.39 days). nih.govfrontiersin.org Optimization of processing times and minimizing losses during each step are critical.

Cost of production: The complex production methods, including target enrichment and mass separation, contribute to the high cost of HSA ¹⁶⁹Er, which could impact its affordability and accessibility for research and clinical use.

Supply chain logistics: Establishing a reliable and efficient supply chain for the distribution of a short-lived radionuclide like HSA ¹⁶⁹Er from production facilities to research centers and clinics is essential.

Addressing these challenges requires continued research and development efforts focused on improving production yields, increasing separation efficiencies, developing more cost-effective methods, and establishing robust production and distribution networks. Collaboration between research institutions, production facilities, and regulatory bodies is crucial to ensure the consistent availability of high-quality HSA ¹⁶⁹Er for advancing its therapeutic potential.

Q & A

Q. What are the key nuclear and chemical properties of Erbium-169 relevant to its use in radiopharmaceutical research?

this compound (169Er^{169}\text{Er}) is a β⁻-emitting radioisotope with a half-life of 9.4 days. It decays to stable Thulium-169 (169Tm^{169}\text{Tm}) and emits low-energy β⁻ particles (<Eβ⁻> = 100 keV) and Auger/conversion electrons (<E> ≈ 7 keV), making it suitable for targeted radiotherapy of small metastases. Its production typically involves neutron irradiation of enriched 168Er2O3^{168}\text{Er}_2\text{O}_3 targets via the 168Er(n,γ)169Er^{168}\text{Er}(n,γ)^{169}\text{Er} reaction. Key characterization techniques include gamma spectroscopy with high-purity germanium (HPGe) detectors and activity standardization using the triple-to-double-coincidence ratio (TDCR) method .

Q. How is this compound synthesized for preclinical studies, and what are the challenges in achieving high specific activity?

169Er^{169}\text{Er} is produced by irradiating isotopically enriched 168Er2O3^{168}\text{Er}_2\text{O}_3 (98% purity) in nuclear reactors. However, its low neutron capture cross-section (σ: 2.3 barn) limits specific activity in carrier-added forms. To enhance purity for therapeutic applications, mass separation post-irradiation is employed, followed by radiochemical purification (e.g., ion-exchange chromatography). Challenges include minimizing isotopic impurities (e.g., 170Er^{170}\text{Er}) and optimizing irradiation time to balance yield and decay losses .

Q. What methodologies are used to quantify this compound’s decay emissions and assess radiation safety in laboratory settings?

Researchers use HPGe detectors for gamma spectroscopy to identify characteristic emissions (e.g., 158 keV γ-rays). For absolute activity measurements, the TDCR technique is applied. Radiation safety protocols require shielding with low-Z materials (e.g., acrylic) to attenuate β⁻ particles and monitoring cumulative dose rates using thermoluminescent dosimeters (TLDs) .

Advanced Research Questions

Q. How can researchers optimize this compound’s specific activity for targeted radionuclide therapy, and what trade-offs exist between production methods?

High specific activity is critical for receptor-targeted therapy. Methods include:

  • Mass separation : Post-irradiation electromagnetic separation reduces carrier 168Er^{168}\text{Er}, but requires specialized facilities.
  • Target enrichment : Using >98% enriched 168Er2O3^{168}\text{Er}_2\text{O}_3 improves yield but increases costs. Trade-offs include longer irradiation times (risk of isotope decay) vs. higher neutron flux (risk of co-producing 171Er^{171}\text{Er}). Comparative studies suggest mass separation achieves >95% radionuclidic purity, whereas direct irradiation yields carrier-added products suitable for non-targeted applications (e.g., synovial irradiation) .

Q. What experimental designs are recommended for assessing this compound’s therapeutic efficacy in vitro, particularly for cancer cell lines?

  • Cell viability assays : Use PSMA-expressing cancer cells (e.g., LNCaP) treated with 169Er^{169}\text{Er}-labeled targeting vectors (e.g., PSMA-617). Measure apoptosis via flow cytometry or MTT assays.
  • Dosimetry modeling : Calculate absorbed doses using Monte Carlo simulations, accounting for low-energy electron ranges (<1 mm).
  • Control groups : Include non-targeted 169Er^{169}\text{Er} and chelator-only controls to isolate targeting effects. Preliminary studies show >50% cell death at 1 MBq/mL exposure .

Q. How do researchers reconcile contradictions in this compound’s reported biological effectiveness across different therapeutic contexts?

Discrepancies arise from varying ligand stability, target receptor density, and radiation bystander effects. For example:

  • Rheumatoid arthritis : 169Er^{169}\text{Er}-citrate colloids rely on passive diffusion and local irradiation, requiring lower specific activity.
  • Cancer therapy : Receptor-targeted agents (e.g., DOTA-conjugated peptides) demand high specific activity and stable chelation. Systematic reviews recommend standardized in vitro models (e.g., matched cell lines and ligand-receptor systems) to isolate variables .

Q. What chelators are most effective for this compound labeling, and how do they impact pharmacokinetics?

  • DOTA : Preferred for high thermodynamic stability (log K = 23.9) and compatibility with clinical-grade radiolabeling protocols.
  • Citrate : Used for colloidal applications but unsuitable for targeted therapy due to rapid dissociation. Comparative studies show DOTA-conjugated agents retain >90% 169Er^{169}\text{Er} in serum over 72 hours, while citrate forms release >50% within 24 hours .

Methodological and Data Analysis Considerations

Q. How should researchers address variability in this compound decay data during longitudinal studies?

  • Decay correction : Apply the formula At=A0eλtA_t = A_0 \cdot e^{-λt}, where λ=ln(2)/T1/2λ = \ln(2)/T_{1/2}.
  • Batch normalization : Use reference standards (e.g., 152Eu^{152}\text{Eu}) to calibrate detectors weekly.
  • Error propagation : Report uncertainties in activity measurements (e.g., ±5% for TDCR) and biological assays (e.g., ±10% for cell viability) .

Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships in heterogeneous tumor models?

  • Non-linear regression : Fit sigmoidal curves to dose-response data (e.g., log[activity] vs. % cell death).
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., targeted vs. non-targeted 169Er^{169}\text{Er}).
  • Survival analysis : Use Kaplan-Meier estimators for in vivo studies assessing metastasis suppression .

Tables for Quick Reference

Table 1: Key Nuclear Properties of this compound

PropertyValueReference
Half-life (T1/2T_{1/2})9.4 days
Decay modeβ⁻ (100%)
Avg. β⁻ energy100 keV
Principal γ-ray energy158 keV (40%)

Table 2: Comparison of Production Methods

MethodSpecific Activity (GBq/mg)Purity (%)Use Case
Direct irradiation0.5–1.270–85Colloidal therapy
Mass separation10–15>95Targeted therapy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.